5-(3-Methylpiperidin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(3-Methylpiperidin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a naphthalene moiety, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpiperidin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through the alkylation of a suitable precursor, followed by cyclization.
Introduction of the naphthalene moiety: This step involves the reaction of a naphthalene derivative with an appropriate electrophile to form the naphthalen-2-yloxy group.
Construction of the furan ring: The furan ring can be synthesized through a cyclization reaction involving a suitable diene and dienophile.
Formation of the oxazole ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a nitrile to form the oxazole ring.
Final coupling: The final step involves the coupling of the various intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylpiperidin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Methylpiperidin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, naphthalene derivatives, and oxazole derivatives. Examples include:
5-(3-Hydroxy-5-methylpiperidin-1-yl)-2-methylpyridin-3-ylmethanone: A compound with a similar piperidine ring structure.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole: A compound with a similar naphthalene moiety.
Uniqueness
The uniqueness of 5-(3-Methylpiperidin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile lies in its combination of multiple functional groups, which may confer unique properties and reactivity compared to other compounds with similar structures .
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-(3-methylpiperidin-1-yl)-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H23N3O3/c1-17-5-4-12-28(15-17)25-22(14-26)27-24(31-25)23-11-10-21(30-23)16-29-20-9-8-18-6-2-3-7-19(18)13-20/h2-3,6-11,13,17H,4-5,12,15-16H2,1H3 |
InChI Key |
YPDCWJGKLOJHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4)C#N |
Origin of Product |
United States |
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